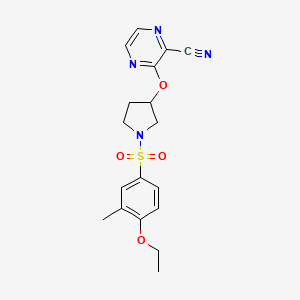
N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interactions
The research into compounds structurally related to N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide often focuses on understanding their molecular interactions, stability, and reactivity. For example, studies on compounds with similar structures have detailed the significance of hydrogen bonding, stacking, and halogen bonding in stabilizing molecular structures. These interactions are crucial for the design of molecules with specific properties and functions, impacting areas such as drug design, material science, and chemical synthesis. A notable study demonstrated the stabilizing interactions in a related compound, emphasizing the role of N-H···O and C-H···O contacts, alongside weak C-H···π and Se···N interactions, in crystal packing (Gouda et al., 2022).
Synthesis and Chemical Reactivity
The synthesis of complex naphthalene derivatives, including those structurally related to the compound of interest, has been explored extensively. These studies contribute to the development of new synthetic methodologies and provide insights into the reactivity of these compounds. Techniques such as regioselective oxidation and cyclization reactions have been employed to synthesize related naphthalene derivatives, offering pathways to create diverse chemical structures with potential applications in pharmaceuticals and materials science. For instance, a method involving regioselective oxidation followed by acidic hydrolysis has been used to produce haloindanone and halotetralone derivatives, showcasing the versatility of synthetic approaches in accessing different naphthalene frameworks (Nguyen et al., 2003).
Biological Activity and Pharmacological Potential
Research on naphthalene derivatives has also highlighted their potential in medical and pharmacological applications. Studies have discovered compounds with significant tumor inhibitory and antioxidant activities, suggesting the therapeutic potential of these molecules. The synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has demonstrated promising results against liver cancer cells, underlining the importance of structural modification in enhancing biological activity. Such findings indicate the potential of naphthalene derivatives in the development of new therapeutic agents (Hamdy et al., 2013).
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-13-18(7-9-22-10-8-18)20-17(21)12-14-5-6-15-3-1-2-4-16(15)11-14/h5-6,11H,1-4,7-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLQYOQVRVSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)
![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)
![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)



![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)
![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)
